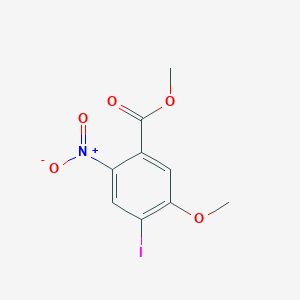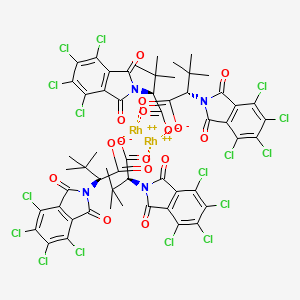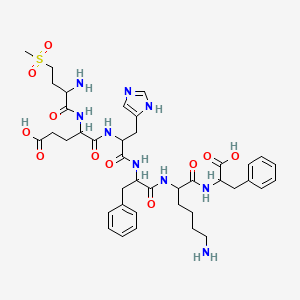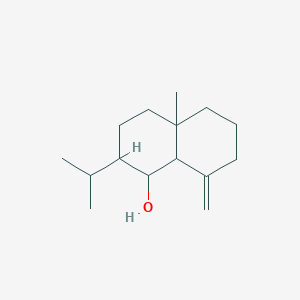
1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,1’-Biphényle, 3’-chloro-2,5-diméthyl- est un composé organique appartenant à la famille du biphényle. Ce composé est caractérisé par la présence d’un noyau biphényle avec un atome de chlore en position 3’ et deux groupes méthyles en positions 2 et 5. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 1,1’-Biphényle, 3’-chloro-2,5-diméthyl- peut être synthétisé par plusieurs méthodes, notamment la réaction de couplage de Suzuki–Miyaura. Cette réaction implique le couplage d’un halogénure d’aryle avec un composé organoboronique en présence d’un catalyseur au palladium . Les conditions réactionnelles comprennent généralement une base telle que le carbonate de potassium et un solvant tel que le toluène ou l’éthanol.
Méthodes de production industrielle : La production industrielle du 1,1’-Biphényle, 3’-chloro-2,5-diméthyl- implique souvent des réactions de couplage de Suzuki–Miyaura à grande échelle en raison de leur efficacité et de leur évolutivité. L’utilisation de réacteurs à flux continu peut améliorer le taux de production et le rendement du composé.
Analyse Des Réactions Chimiques
Types de réactions : Le 1,1’-Biphényle, 3’-chloro-2,5-diméthyl- subit diverses réactions chimiques, notamment :
Substitution électrophile aromatique : Cette réaction implique la substitution d’un atome d’hydrogène sur le cycle aromatique par un électrophile.
Oxydation et réduction : Le composé peut subir une oxydation pour former des quinones ou une réduction pour former des dérivés dihydro.
Réactifs et conditions communs :
Substitution électrophile aromatique : Les réactifs courants comprennent les halogènes (par exemple, le brome), les agents nitrants (par exemple, l’acide nitrique) et les agents sulfonants (par exemple, l’acide sulfurique).
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés.
Réduction : Des réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont employés.
Principaux produits :
Substitution électrophile aromatique : Les produits comprennent les biphényles halogénés, les nitrobiphényles et les biphényles sulfonés.
Oxydation : Les produits comprennent les biphénylquinones.
Réduction : Les produits comprennent les dérivés dihydrobiphényle.
Applications de recherche scientifique
Le 1,1’-Biphényle, 3’-chloro-2,5-diméthyl- a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base en synthèse organique et comme ligand en chimie de coordination.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments et comme pharmacophore en chimie médicinale.
Industrie : Utilisé dans la production de matériaux avancés, y compris les polymères et les cristaux liquides.
Applications De Recherche Scientifique
1,1’-Biphenyl, 3’-chloro-2,5-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
Le mécanisme d’action du 1,1’-Biphényle, 3’-chloro-2,5-diméthyl- implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies spécifiques impliquées dépendent du contexte de son application, comme son utilisation dans le développement de médicaments ou comme catalyseur dans les réactions chimiques.
Composés similaires :
- 1,1’-Biphényle, 2-chloro- : Structure similaire mais avec l’atome de chlore en position 2.
- 1,1’-Biphényle, 3,5-diméthyl- : Structure similaire mais sans l’atome de chlore.
Unicité : Le 1,1’-Biphényle, 3’-chloro-2,5-diméthyl- est unique en raison du positionnement spécifique des groupes chlore et méthyle, ce qui peut influencer sa réactivité et son interaction avec d’autres molécules. Cette structure unique peut conduire à des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Comparaison Avec Des Composés Similaires
- 1,1’-Biphenyl, 2-chloro- : Similar structure but with the chlorine atom at the 2 position.
- 1,1’-Biphenyl, 3,5-dimethyl- : Similar structure but without the chlorine atom.
Uniqueness: 1,1’-Biphenyl, 3’-chloro-2,5-dimethyl- is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
86949-86-2 |
|---|---|
Formule moléculaire |
C14H13Cl |
Poids moléculaire |
216.70 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(15)9-12/h3-9H,1-2H3 |
Clé InChI |
FAOYZPDSXWBQOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)
![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)




![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)
![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)



